molecular formula C11H12BrNO5S B2567187 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid CAS No. 301156-86-5

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B2567187
CAS No.: 301156-86-5
M. Wt: 350.18
InChI Key: WCERGBCHKURJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves the bromination of 5-(morpholin-4-ylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atom is replaced by another organic group through a palladium-catalyzed process . The sulfonyl group may also play a role in stabilizing intermediates or facilitating specific interactions.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid include:

    5-(Morpholin-4-ylsulfonyl)benzoic acid: Lacks the bromine atom, making it less reactive in certain coupling reactions.

    2-Bromo-5-(morpholin-4-ylsulfonyl)benzene: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

    2-Bromo-5-(morpholin-4-ylsulfonyl)benzonitrile:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability for various applications .

Properties

IUPAC Name

2-bromo-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCERGBCHKURJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.